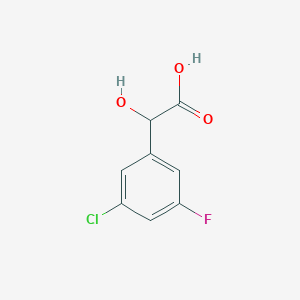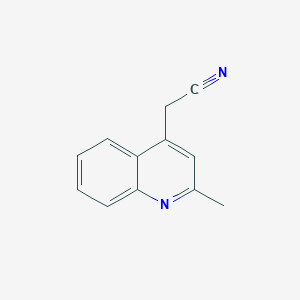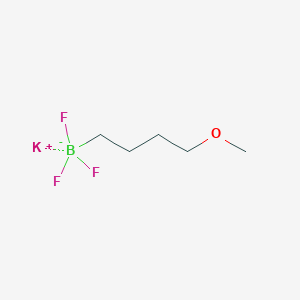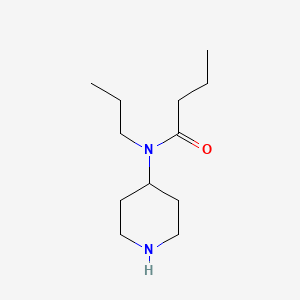
2,2-Dimethylpiperidine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpiperidine-4-carbaldehyde is a heterocyclic organic compound featuring a piperidine ring substituted with two methyl groups at the 2-position and an aldehyde group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpiperidine-4-carbaldehyde typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 2,2-dimethylpiperidine with an oxidizing agent to introduce the aldehyde functionality at the 4-position. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification processes such as distillation or recrystallization. The choice of reagents and conditions is optimized for yield and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions: 2,2-Dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 2,2-Dimethylpiperidine-4-carboxylic acid.
Reduction: 2,2-Dimethylpiperidine-4-methanol.
Substitution: Various substituted piperidines depending on the substituent introduced.
科学研究应用
2,2-Dimethylpiperidine-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of 2,2-Dimethylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring may also interact with receptors or ion channels, influencing cellular signaling pathways.
相似化合物的比较
2,2-Dimethylpiperidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Piperidone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
2,2-Dimethylpiperidine-4-carboxylic acid: The oxidized form of 2,2-Dimethylpiperidine-4-carbaldehyde, with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of both the piperidine ring and the aldehyde group, providing a versatile platform for various chemical transformations and applications. Its structural features enable it to participate in a wide range of reactions, making it valuable in synthetic chemistry and industrial processes.
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
2,2-dimethylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-7(6-10)3-4-9-8/h6-7,9H,3-5H2,1-2H3 |
InChI 键 |
KWVIRQIVVJSUFN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CCN1)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)


![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)


![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)
